Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in medicinal chemistry for their potential therapeutic properties. The compound’s structure includes a tert-butyl group, a piperidine ring, and a pyrrolidine ring, making it a complex molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine moiety: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions might be used to modify the piperidine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases and acids: Sodium hydroxide, hydrochloric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups like hydroxyl or halogen atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various conditions.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate analogs: Compounds with slight modifications in the piperidine or pyrrolidine rings.
Other pyrrolidine carboxylates: Compounds with different substituents on the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZKMHKMWIUMP-KZUDCZAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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